molecular formula C8H10O4 B14484451 3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one CAS No. 65950-29-0

3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one

Katalognummer: B14484451
CAS-Nummer: 65950-29-0
Molekulargewicht: 170.16 g/mol
InChI-Schlüssel: RNECENSSPHIZQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one is a complex organic compound that belongs to the class of benzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one typically involves multi-step organic reactions. Common starting materials might include phenols and aldehydes, which undergo cyclization and hydroxylation reactions under controlled conditions. Specific catalysts and solvents are often used to facilitate these reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrobenzofurans.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one involves its interaction with specific molecular targets and pathways. These might include:

    Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It might bind to specific receptors, modulating cellular responses.

    Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Dihydrobenzofuran: A reduced form with similar properties.

    Hydroxybenzofuran: Compounds with hydroxyl groups attached to the benzofuran ring.

Uniqueness

3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one is unique due to its specific hydroxylation pattern and tetrahydrofuran ring, which might confer distinct biological activities and chemical reactivity compared to other benzofurans.

Eigenschaften

CAS-Nummer

65950-29-0

Molekularformel

C8H10O4

Molekulargewicht

170.16 g/mol

IUPAC-Name

3,7a-dihydroxy-4,5,6,7-tetrahydro-1-benzofuran-2-one

InChI

InChI=1S/C8H10O4/c9-6-5-3-1-2-4-8(5,11)12-7(6)10/h9,11H,1-4H2

InChI-Schlüssel

RNECENSSPHIZQH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C(=C(C(=O)O2)O)C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.